(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE
Description
(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine is a norbornane-derived amine with a methyl-substituted ethylamine side chain. Its molecular formula is C₁₀H₁₉N, and its molecular weight is 153.27 g/mol .
Properties
CAS No. |
1212270-76-2 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.3 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Strategies for Bicyclo[2.2.1]heptane Core Assembly
The bicyclo[2.2.1]heptane skeleton is most efficiently constructed via DA reactions between cyclopentadiene and dienophiles such as methacrolein or methyl vinyl ketone. A sequential DA/rearrangement protocol developed by Baldwin and Lusch (1979) and later refined by Frontier and Eisenberg (2010) enables access to functionalized bicycloheptanones . For example, heating methacrolein with 2,3-dimethyl-1,3-butadiene in the presence of MeAlCl₂ at −20°C generates DA adducts, which undergo thermal rearrangement to bicyclo[2.2.1]heptan-2-ones (e.g., 15a–g ) in yields exceeding 80% .
Critical to this method is the endo/exo stereochemical outcome, which depends on the Lewis acid catalyst. SnCl₄ promotes endo-selectivity, as confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography of derivatives like ( endo)-15b ″ . This stereochemical fidelity is pivotal for subsequent amine functionalization, as the spatial arrangement of substituents influences reactivity.
Reductive Amination of Bicycloheptanone Intermediates
Bicycloheptanones serve as precursors for amine synthesis via reductive amination. In a representative procedure, ketone 15b is condensed with methylamine in the presence of NaBH₃CN or H₂/Pd-C to yield secondary amines. However, this approach often requires optimization to suppress over-reduction or dimerization.
A superior alternative involves the Strecker reaction, where 15b is treated with KCN and NH₄Cl in acidic conditions to form α-aminonitriles, which are hydrolyzed to amines. For instance, 15b reacted with methylamine hydrochloride and NaCN in HCl/EtOH at 60°C for 12 h affords (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine in 65% yield after purification .
Catalytic Hydrogenation of Nitrile Intermediates
The Chinese patent CN112250583A outlines a two-step protocol for norbornane-derived amines, adaptable to the target compound:
-
Nitrile Formation : Reacting bicyclo[2.2.1]hept-2-ene with paraformaldehyde, HCl, and NH₄Cl in toluene at 60°C for 10 h yields bicyclohept-2-enyl nitrile (II ) in 95% purity.
-
Hydrogenation : Catalytic hydrogenation of II over Pt/C (3–20 wt%) at 95°C and 0.7 MPa H₂ for 10 h produces the amine with 96% purity .
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pt/C | 95 | 0.7 | 10 | 85 | 96 |
| Raney Ni | 90 | 1.0 | 6 | 87 | 97.1 |
| Raney Co | 120 | 3.5 | 7.2 | 92 | 92 |
This method avoids hazardous reagents like hydrogen cyanide and achieves scalability, as demonstrated in 1000 mL batches .
Enantioselective Synthesis via Chiral Lewis Acids
Enantiomerically pure amines are accessible using chiral Lewis acid-assisted (LAA) catalysts. Corey’s oxazaborolidine catalysts (e.g., 18a ) induce high enantioselectivity in DA reactions, with EtAlCl₂ achieving 97% ee . Subsequent rearrangement and hydrogenation preserve chirality, as evidenced by the synthesis of (+)-herbanone (er = 91:9) from myrcene and methacrolein .
Table 2: Enantiomeric Ratios in Asymmetric DA Reactions
| Catalyst | Substrate Pair | er | Yield (%) |
|---|---|---|---|
| EtAlCl₂ | Myrcene/Methacrolein | 91:9 | 45 |
| SnCl₄ | 2,3-Dimethylbutadiene | 96.5:3.5 | 78 |
| HClO₄ | Cyclopentadiene | 93:7 | 82 |
Comparative Analysis of Methodologies
-
DA/Reductive Amination : Offers stereochemical control but requires multi-step purification.
-
Catalytic Hydrogenation : Scalable and industrially viable but limited to specific nitrile precursors.
-
Enantioselective Routes : High chirality induction but dependent on costly catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel organic compounds and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogs of Bicyclo[2.2.1]heptane Amines
Below is a comparative analysis of structurally related bicyclo[2.2.1]heptane derivatives:
Table 1: Key Structural and Physical Properties
Key Differences and Implications
Substituent Effects on Basicity and Reactivity
- However, the lack of additional methyl groups (vs. mecamylamine) may lower lipophilicity .
- Mecamylamine: The direct attachment of methylamine to the norbornane core, combined with three methyl groups, increases steric bulk and lipophilicity. This structural feature is critical for its activity as a nicotinic receptor antagonist .
Pharmacological Potential
- Mecamylamine’s clinical use highlights the importance of the norbornane scaffold in central nervous system (CNS) targeting. The ethylmethylamine side chain in the target compound may alter blood-brain barrier permeability compared to mecamylamine, but experimental data are needed .
- The hydrochloride salt of (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine (boiling point: 160°C) suggests that similar bicyclic amines can exhibit moderate volatility, which may influence formulation strategies .
Data Gaps and Research Needs
- Physical Properties: No experimental data are available for the target compound’s boiling point, density, or pKa. Predictions based on analogs (e.g., bicyclo[2.2.1]heptan-2-ol derivatives) suggest a density near 1.06 g/cm³ and a pKa ~14.5, but these require validation .
- Biological Activity: The pharmacological profile of the target compound remains unexplored.
Biological Activity
(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine, a bicyclic amine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which influences its interaction with biological systems.
- Molecular Formula : CHN
- Molecular Weight : 153.27 g/mol
- CAS Number : Not available
- Structural Formula :
The biological activity of (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine primarily involves its interaction with neurotransmitter systems, particularly those related to monoamines such as dopamine and serotonin. This compound may act as a modulator or inhibitor of specific receptors, influencing neurotransmission and potentially affecting mood and behavior.
Biological Activity Overview
Research into the biological activity of (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine indicates several key areas of interest:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the levels of neurotransmitters in the brain, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- Potential Antidepressant Effects : Given its structural similarity to known antidepressants, there is potential for this compound to exhibit similar effects, warranting further investigation into its efficacy in treating mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine:
- Study on Bicyclic Amines : Research indicates that bicyclic amines can exhibit significant binding affinity to serotonin receptors, suggesting a mechanism for antidepressant-like effects (source needed).
- Neuropharmacological Assessment : A pharmacological assessment of similar bicyclic compounds demonstrated alterations in behavior in rodent models, indicating potential anxiolytic or antidepressant properties (source needed).
- Computational Studies : Computational modeling studies have shown that the bicyclic structure can enhance receptor binding affinity due to steric and electronic factors, which may contribute to its biological activity (source needed).
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine | CHN | 153.27 g/mol | Potential neurotransmitter modulator |
| Bicyclo[3.3.0]octanamine | CHN | 135.23 g/mol | Antidepressant properties |
| 1-Methylbicyclo[4.1.0]heptane | CH | 140.24 g/mol | Neuroactive effects |
Q & A
Q. Advanced Research Focus
- In Vitro :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
- In Vivo :
- Pharmacokinetic Profiling : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats; measure plasma concentrations over 24h .
- Tissue Distribution : Radiolabel the compound (e.g., -methyl group) and quantify accumulation in target organs .
How can computational methods predict off-target interactions and toxicity risks?
Q. Advanced Research Focus
- Docking Simulations : Use SwissDock or Glide to screen against the PDSP Ki Database, prioritizing receptors with >30% homology to known targets .
- Toxicity Prediction : Apply ADMET Predictor or ProTox-II to assess hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity (hERG channel binding) .
- Mitigation Strategies : Introduce polar groups (e.g., hydroxyl) to reduce logP and minimize off-target binding .
What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
Basic Research Focus
Key challenges include catalyst efficiency and racemization during workup. For chiral amines:
- Catalyst Optimization : Use (R)-BINAP or Jacobsen’s catalyst to achieve >90% enantiomeric excess (ee) .
- Process Control : Monitor pH (<7.0) and temperature (<25°C) during extraction to prevent epimerization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) ensures batch consistency at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
